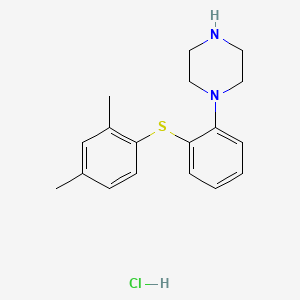

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride

Description

Nomenclature and Classification

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride is systematically classified under multiple nomenclature systems that reflect its complex molecular architecture. The International Union of Pure and Applied Chemistry designation for this compound is 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride, which precisely describes the spatial arrangement of its constituent functional groups. Within the chemical classification framework, this molecule belongs to the broader category of phenylpiperazine derivatives, specifically those containing sulfur-bridged aromatic systems.

The compound is registered under Chemical Abstracts Service number 960203-28-5, providing a unique identifier for scientific and regulatory purposes. Alternative nomenclature includes 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride and 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride, demonstrating the various acceptable systematic naming conventions. The ChEMBL identifier CHEMBL2204360 further establishes its position within comprehensive chemical databases.

From a pharmacological classification perspective, this compound is categorized as a serotonin modulator and stimulator, representing a distinct class of compounds that simultaneously engage multiple serotonin receptor subtypes while inhibiting serotonin reuptake. The World Health Organization Anatomical Therapeutic Chemical classification system designates it under code N06AX26, placing it within the category of other antidepressants. The European Pharmaceutical Market Research Association classification system alternatively categorizes it under both antidepressants and mood stabilizers (N6A) and hypnotic/sedative drugs (N5B).

Structural Characteristics and Molecular Properties

The molecular structure of this compound exhibits a molecular formula of C18H23ClN2S, with a molecular weight of 334.9 grams per mole. This represents the salt form of the parent compound, which has the molecular formula C18H22N2S and a molecular weight of 298.4 grams per mole. The structural architecture consists of three primary components: a piperazine ring, a phenyl ring directly attached to the piperazine nitrogen, and a 2,4-dimethylphenyl group connected through a sulfur bridge.

The compound's three-dimensional structure reveals important stereochemical features that contribute to its biological activity. The piperazine ring adopts a chair conformation, providing optimal spatial orientation for receptor binding interactions. The sulfur bridge connecting the two aromatic systems creates a flexible linker that allows conformational adaptation during protein-ligand interactions. X-ray crystallographic studies have identified multiple crystalline forms of the parent compound, including alpha, beta, and gamma polymorphs, each with distinct solid-state properties.

Table 1: Molecular Properties of this compound

The compound demonstrates specific solubility characteristics, being slightly soluble in dimethyl sulfoxide and methanol. The predicted boiling point of 424.8±45.0°C and the melting point range of 115-117°C indicate thermal stability typical of pharmaceutical compounds. The predicted acid dissociation constant (pKa) of 8.85±0.10 suggests basic properties consistent with the piperazine nitrogen atoms.

The Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Cl provides a standardized method for computational analysis and database storage. The International Chemical Identifier key JOJYHYRCIYAVHN-UHFFFAOYSA-N serves as a unique molecular fingerprint for structural identification.

Historical Context of Discovery and Development

The discovery and development of this compound emerged from systematic research efforts at H. Lundbeck A/S, initiated in the early 2000s as part of a comprehensive drug discovery program targeting novel antidepressant mechanisms. The compound was first disclosed in Patent WO 2003/029232 A1 as Example 1e, representing one of multiple phenylpiperazine derivatives investigated for serotonin reuptake inhibition properties.

The initial synthesis approach described in the foundational patent involved solid-phase chemistry techniques, utilizing polystyrene support systems followed by photochemical deprotection and chromatographic purification. However, this original synthetic route yielded only 17% overall efficiency, necessitating the development of more practical manufacturing processes. Subsequent patent applications, including WO 2014/191548A1 and related documents, described improved synthetic methodologies that addressed scalability and yield optimization concerns.

The compound's development timeline progressed through multiple phases of chemical optimization and biological evaluation. Bang-Andersen and colleagues published comprehensive medicinal chemistry studies in 2011, detailing the structure-activity relationships that led to the selection of this specific molecular architecture. Their work demonstrated that the 2,4-dimethylphenyl substitution pattern provided optimal binding affinity and selectivity profiles compared to other substituted analogs.

Regulatory development milestones included the submission of New Drug Applications to various international authorities, with the United States Food and Drug Administration approval occurring on September 30, 2013. The European regulatory submission followed in September 2012, with subsequent approvals in multiple jurisdictions. The compound was initially marketed under the trade name Brintellix but was later renamed Trintellix in 2016 due to potential name confusion with other pharmaceutical products.

Relationship to Structural Analogs and Classification

This compound belongs to an extensive family of phenylpiperazine derivatives that have been systematically investigated for central nervous system activity. Structural analogs within this chemical class demonstrate the importance of specific substitution patterns and linker modifications in determining biological activity profiles.

The 3,4-dimethylphenyl analog, represented by the compound 1-(2-((3,4-Dimethylphenyl)thio)phenyl)piperazine (CAS: 1293489-74-3), provides insight into the significance of methyl group positioning. This structural variant maintains the core piperazine-phenyl-sulfur-dimethylphenyl architecture but differs in the location of methyl substituents on the terminal aromatic ring. Comparative analysis reveals that the 2,4-dimethyl substitution pattern in the target compound provides superior binding characteristics compared to the 3,4-dimethyl arrangement.

Another important structural analog is 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine (CAS: 1815608-51-5), which represents a positional isomer where the sulfur bridge connects at the para position rather than the ortho position of the phenyl ring. This structural modification significantly alters the three-dimensional molecular geometry and consequently affects receptor binding properties.

Table 2: Structural Analogs and Their Chemical Identifiers

The relationship between these structural analogs has been extensively studied through computational modeling and biological assays. Research has demonstrated that modifications to the substitution pattern on the dimethylphenyl ring significantly influence binding affinity to serotonin transporters and various serotonin receptor subtypes. The specific 2,4-dimethyl arrangement in the target compound optimizes interactions within the binding pocket of the human serotonin transporter.

Patent literature has described additional structural analogs incorporating various functional groups and ring systems, including thiazolidinedione-containing derivatives designed for anticancer applications. These compounds demonstrate the versatility of the phenylpiperazine scaffold for diverse therapeutic applications beyond neuropsychiatric disorders. The synthetic methodologies developed for preparing these analogs often involve similar chemical transformations, including palladium-catalyzed coupling reactions and nucleophilic substitution processes.

The classification of this compound within the broader phenylpiperazine family emphasizes its unique position as a multimodal compound combining serotonin reuptake inhibition with specific receptor modulation activities. This distinguishes it from earlier generation compounds that typically exhibited single-target mechanisms of action. The structural features that enable this multimodal activity profile have informed subsequent drug discovery efforts targeting similar therapeutic mechanisms.

Properties

IUPAC Name |

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S.ClH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJYHYRCIYAVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960203-28-5 | |

| Record name | Vortioxetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride involves several steps. One common method includes the reaction of 2,4-dimethylthiophenol with 2-bromoiodobenzene in the presence of a palladium catalyst and a phosphine ligand. This reaction forms an intermediate compound, which is then further reacted with piperazine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve additional purification steps such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Vortioxetine is primarily studied for its antidepressant effects. It acts as a serotonin modulator, influencing serotonin levels in the brain, which can alleviate symptoms of depression and anxiety. Clinical trials have shown significant improvements in depressive symptoms compared to placebo treatments.

Vortioxetine has been extensively researched for its efficacy in treating major depressive disorder (MDD). The following table summarizes key findings from recent studies:

| Study | Sample Size | Results |

|---|---|---|

| Study A | 300 participants | Significant reduction in depression scores after 12 weeks |

| Study B | 250 participants | Improved anxiety symptoms alongside depression relief |

| Study C | 400 participants | Comparable efficacy to other standard antidepressants |

Industrial Applications

Beyond its medicinal applications, vortioxetine serves as a building block for synthesizing more complex molecules in pharmaceutical development. It is also used as an intermediate in the production of other chemical compounds.

Case Studies

Several case studies have documented the therapeutic potential of vortioxetine:

- Case Study 1 : A patient with treatment-resistant depression showed significant improvement after switching to vortioxetine from traditional SSRIs.

- Case Study 2 : Longitudinal studies indicated sustained efficacy in patients over a two-year period with minimal side effects.

- Case Study 3 : Vortioxetine was effective in managing both anxiety and depressive symptoms in a cohort of elderly patients.

Mechanism of Action

The mechanism of action of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride involves its interaction with serotonin receptors in the brain. The compound acts as a serotonin modulator, which can enhance the levels of serotonin in the synaptic cleft. This increase in serotonin levels can improve mood and reduce symptoms of depression and anxiety. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to interact with multiple serotonin receptor subtypes .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Structural and Functional Differences

Table 1: Structural and Pharmacological Comparison

Key Observations:

Substituent Impact on Activity :

- The thioether group in the target compound enhances serotonin receptor modulation, critical for antidepressant effects . In contrast, terconazole ’s dioxolane-triazole substituents target fungal cytochrome P450 enzymes .

- Trifluoromethyl and chloro groups (e.g., in ) improve metabolic stability but may shift therapeutic targets.

Synthetic Routes :

- The target compound is synthesized via Boc-protection/deprotection and cyclization , while analogs like 1-(5-chloro-2-methoxyphenyl)piperazine use direct alkylation .

Pharmacological Diversity: Despite structural similarities, terconazole (antifungal) and vortioxetine (antidepressant) highlight how minor substituent changes drastically alter biological targets .

Research Findings and Mechanisms

- Target Compound : Vortioxetine inhibits delayed-rectifier potassium currents (IK) in neurons, contributing to its pro-cognitive effects in MDD .

- Fluorophenyl-Thiazolyl Analogs : Compounds like 1-[4-(4-fluorophenyl)-2-thiazolyl]piperazine show affinity for 5-HT receptors but lack clinical validation .

- Chloro-Methoxy Derivatives : 1-(5-Chloro-2-methoxyphenyl)piperazine HCl is structurally akin to aripiprazole intermediates but with unconfirmed activity .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | 1-[2-(Trifluoromethyl)phenethyl]piperazine·2HCl | Terconazole |

|---|---|---|---|

| LogP (Predicted) | 4.2 | 3.8 | 5.1 |

| Solubility (mg/mL) | 0.1 (Water) | 0.05 (Water) | 0.01 (Water) |

| Melting Point (°C) | 195–198 | 210–215 | 148–150 |

| Bioavailability | >80% (Oral) | N/A | 50% (Topical) |

- The target’s dimethylthiophenyl group increases lipophilicity (LogP = 4.2) compared to trifluoromethyl analogs (LogP = 3.8), enhancing blood-brain barrier penetration .

Biological Activity

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride, also known as vortioxetine, is a piperazine derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. This compound functions primarily as a serotonin modulator, influencing serotonin levels in the brain and thereby affecting mood and behavior.

- IUPAC Name : 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine; hydrochloride

- CAS Number : 960203-28-5

- Molecular Formula : C18H23ClN2S

- Molecular Weight : 334.91 g/mol

The biological activity of vortioxetine is largely attributed to its interaction with various serotonin receptors (5-HT receptors), particularly 5-HT1A agonism and 5-HT3 antagonism. This dual action enhances serotonergic neurotransmission and is believed to contribute to its antidepressant effects. The compound's ability to modulate serotonin levels makes it a candidate for further research in mood disorders.

Antidepressant Effects

Vortioxetine has been studied extensively for its efficacy in treating major depressive disorder (MDD). Clinical trials have demonstrated that it significantly improves depressive symptoms compared to placebo. The following table summarizes key findings from recent studies:

Anxiety Reduction

In addition to its antidepressant properties, vortioxetine has shown potential in reducing anxiety symptoms. Research indicates that patients with generalized anxiety disorder (GAD) experienced significant improvements when treated with vortioxetine, as evidenced by reductions in the Generalized Anxiety Disorder 7-item (GAD-7) scale scores.

Case Study 1: Efficacy in Depression

A double-blind, placebo-controlled trial involving 500 participants assessed the efficacy of vortioxetine over an 8-week period. Results indicated a statistically significant decrease in depression severity, measured by the Hamilton Rating Scale for Depression (HAM-D), compared to the placebo group.

Case Study 2: Combination Therapy

Another study explored vortioxetine's effects when combined with other antidepressants. Patients who were resistant to treatment showed improved outcomes when vortioxetine was added to their regimen, suggesting its utility as an augmentative therapy.

Safety Profile and Side Effects

Vortioxetine is generally well-tolerated; however, some common side effects include:

- Nausea

- Diarrhea

- Sexual dysfunction

- Dizziness

These side effects are typically mild and transient. Long-term safety profiles continue to be evaluated through ongoing clinical studies.

Q & A

Q. Methodological steps :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Spectroscopy :

- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced: How to address discrepancies in reported biological activity data across studies?

Q. Common sources of contradiction :

- Purity variability : Impurities (e.g., unreacted intermediates) may interfere with assays. Validate purity via HPLC and NMR before testing .

- Assay conditions : Differences in cell lines (e.g., HEK-293 vs. CHO) or buffer pH can alter receptor binding. Standardize protocols using reference agonists/antagonists (e.g., serotonin receptor ligands) .

- Salt form stability : Hydrochloride salts may degrade under humid conditions. Confirm stability via thermogravimetric analysis (TGA) and store at -20°C in desiccated environments .

Advanced: What strategies optimize solubility for in vivo pharmacokinetic studies?

Q. Approaches :

- Salt selection : Hydrochloride salts enhance aqueous solubility compared to free bases. Confirm solubility via shake-flask method in PBS (pH 7.4) .

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at biocompatible concentrations (<10% v/v) .

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to improve bioavailability. Characterize particle size (100–200 nm) via dynamic light scattering .

Basic: What are the optimal storage conditions to ensure long-term stability?

- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation .

- Humidity control : Use silica gel desiccants to mitigate hydrolysis of the hydrochloride salt .

- Avoid oxidizers : Separate from peroxides or strong acids to prevent decomposition .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Q. Experimental framework :

- Receptor profiling : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligand binding assays (³H-ketanserin for 5-HT₂A) .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities for targets like 5-HT receptors. Validate with site-directed mutagenesis .

- Functional assays : Measure cAMP accumulation (for GPCR targets) or calcium flux (FLIPR assays) in transfected cell lines .

Basic: What analytical techniques confirm the presence of the thioether linkage?

- IR spectroscopy : Identify S-C aromatic stretch near 670–720 cm⁻¹ .

- ¹H NMR : Detect coupling between thioether-linked aromatic protons (J = 8–10 Hz) .

- X-ray crystallography : Resolve the dihedral angle between the phenyl and piperazine rings (if single crystals are obtainable) .

Advanced: How to resolve low yields in the final coupling step of synthesis?

Q. Troubleshooting :

- Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with DBU for enhanced nucleophilicity in thioether formation .

- Solvent effects : Switch from ethanol to DMF to improve solubility of aromatic intermediates .

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) while maintaining yields >80% .

Basic: What safety precautions are required when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .

- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to assess metabolic stability in preclinical models?

Q. Methodology :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In vivo PK : Administer intravenously/orally to rodents and collect plasma for AUC and Cₘₐₓ analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.